molecular formula C12H12F3NO B11737682 4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one

4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B11737682
M. Wt: 243.22 g/mol
InChI Key: ILPOYMCOHLEMGO-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one is an organic compound with the molecular formula C12H12F3NO This compound is characterized by the presence of a trifluoromethyl group, a benzyl group, and an enone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of benzylamine with a trifluoromethyl ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the enone structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

    4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-2-en-2-one: Similar structure but with a different position of the enone group.

    4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-3-one: Similar structure but with a different position of the trifluoromethyl group.

    4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-4-one: Similar structure but with a different position of the benzyl group.

Uniqueness: The unique combination of the trifluoromethyl group, benzyl group, and enone structure in 4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C12H12F3NO/c1-16(8-7-11(17)12(13,14)15)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

ILPOYMCOHLEMGO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C=CC(=O)C(F)(F)F

Origin of Product

United States

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